molecular formula C7H7ClFN B13030472 6-(Chloromethyl)-2-fluoro-3-methylpyridine CAS No. 1260672-08-9

6-(Chloromethyl)-2-fluoro-3-methylpyridine

Cat. No.: B13030472
CAS No.: 1260672-08-9
M. Wt: 159.59 g/mol
InChI Key: UCOHJCIVXTVVLS-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-fluoro-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes a chloromethyl group at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position. These substitutions confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method involves the chloromethylation of 2-fluoro-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 3-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced fluorinated pyridines and corresponding alcohols.

Scientific Research Applications

6-(Chloromethyl)-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: It is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-fluoro-3-methylpyridine is largely dependent on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    6-Chloromethyl-3-methylpyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    2-Chloromethyl-3-fluoropyridine:

Uniqueness

6-(Chloromethyl)-2-fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1260672-08-9

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

6-(chloromethyl)-2-fluoro-3-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3

InChI Key

UCOHJCIVXTVVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CCl)F

Origin of Product

United States

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